

A Comprehensive Spectroscopic Guide to Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Phenyl 1,4-dihydroxy-2-naphthoate

Cat. No.: B1584353

[Get Quote](#)

This technical guide provides an in-depth analysis of the key spectroscopic data for **Phenyl 1,4-dihydroxy-2-naphthoate** (CAS 54978-55-1), a significant derivative of 1,4-dihydroxy-2-naphthoic acid. Given that 1,4-dihydroxy-2-naphthoic acid serves as a crucial intermediate in the biosynthesis of alizarin-type anthraquinones in plants, understanding the structural and electronic properties of its derivatives is paramount for researchers in natural product synthesis, drug discovery, and materials science.^[1] This document synthesizes predictive data based on foundational spectroscopic principles and empirical data from structurally analogous compounds to offer a robust characterization framework for researchers, scientists, and drug development professionals.

The molecule, with the formula $C_{17}H_{12}O_4$ and a molecular weight of 280.27 g/mol, features a dihydroxynaphthalene core esterified with a phenyl group.^{[2][3]} This combination of a phenolic system, a conjugated naphthalene ring, and an aromatic ester gives rise to a distinct and interpretable spectroscopic signature.

Caption: Molecular structure of **Phenyl 1,4-dihydroxy-2-naphthoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For **Phenyl 1,4-dihydroxy-2-naphthoate**, distinct signals are expected for the naphthalene core, the phenyl ester moiety, and the hydroxyl groups.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show signals in three main regions: the downfield aromatic region for the naphthalene and phenyl protons, and a typically broad signal for the phenolic hydroxyl protons. The electron-donating hydroxyl groups and the electron-withdrawing ester functionality will dictate the precise chemical shifts of the naphthalene ring protons.[4]

- Naphthalene Protons (5H): These protons will appear in the aromatic region (~7.0-8.5 ppm).
 - H-3: This proton is on a double bond between two carbons bearing electron-donating (-OH) and electron-withdrawing (-COOPh) groups. It is expected to appear as a singlet at a relatively shielded position compared to other naphthalene protons, likely around 7.0-7.2 ppm.
 - H-5 and H-8: These "peri" protons are subject to deshielding effects from the adjacent benzene ring and carbonyl group. They are expected to be the most downfield of the naphthalene protons, likely appearing as doublets around 8.2-8.5 ppm.[5]
 - H-6 and H-7: These protons will form a more complex multiplet, appearing as triplets or doublet of doublets in the range of 7.5-7.8 ppm, based on data from similar naphthalene systems.[6]
- Phenyl Protons (5H): The protons of the phenyl ester group will also reside in the aromatic region.
 - Ortho-protons (2H): Expected around 7.2-7.4 ppm.
 - Meta- and Para-protons (3H): Expected to overlap in a multiplet around 7.1-7.3 ppm.
- Hydroxyl Protons (2H): The two phenolic -OH protons are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically appears between 9.0 and 11.0 ppm in DMSO-d_6 . This signal will disappear upon D_2O exchange.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Naphthalene H-3	7.0 - 7.2	Singlet (s)
Naphthalene H-6, H-7	7.5 - 7.8	Multiplet (m)
Naphthalene H-5, H-8	8.2 - 8.5	Multiplet (m)
Phenyl H-ortho, meta, para	7.1 - 7.4	Multiplet (m)
Phenolic OH (x2)	9.0 - 11.0 (in DMSO-d ₆)	Broad Singlet (br s)

Table 1: Predicted ¹H NMR chemical shifts.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide direct insight into the carbon skeleton, with 17 distinct signals expected. The chemical shifts are influenced by hybridization and the electronic effects of substituents.[7][8]

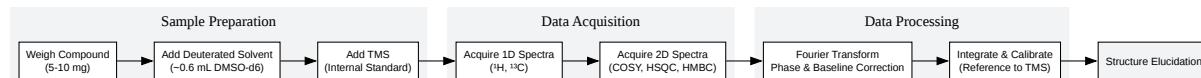
- Carbonyl Carbon (1C): The ester carbonyl carbon is the most deshielded, expected in the 165-170 ppm range.[9]
- Aromatic Carbons (16C):
 - C-1 and C-4 (bearing -OH): These carbons are significantly shielded by the oxygen atom and are expected around 150-155 ppm.
 - C-2 and C-4a, C-8a (quaternary): These carbons will appear in the 115-135 ppm range. The carbon attached to the ester (C-2) will be further downfield.
 - Naphthalene CH Carbons: Expected in the range of 105-130 ppm. C-3, being adjacent to the ester, will likely be distinct.
 - Phenyl Carbons: The ipso-carbon attached to the ester oxygen will be around 150 ppm, while the others will appear in the typical 120-130 ppm range.[10]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ester)	165 - 170
C1, C4 (C-OH)	150 - 155
Phenyl C-ipso (C-O)	~150
Naphthalene & Phenyl CH	105 - 130
Naphthalene Quaternary	115 - 135

Table 2: Predicted ^{13}C NMR chemical shifts.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Phenyl 1,4-dihydroxy-2-naphthoate** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it allows for their observation.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Acquisition: Acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra on a 400 MHz or higher field NMR spectrometer.
- 2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).



[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups within the molecule. The spectrum will be dominated by absorptions from the hydroxyl, ester carbonyl, and aromatic moieties.

- O-H Stretching: A prominent, broad absorption band is expected in the $3500\text{-}3200\text{ cm}^{-1}$ region, characteristic of hydrogen-bonded phenolic hydroxyl groups.[11][12]
- Aromatic C-H Stretching: Sharp, medium-intensity peaks will appear just above 3000 cm^{-1} (typically $3100\text{-}3000\text{ cm}^{-1}$).[13]
- C=O Stretching: A very strong and sharp absorption corresponding to the ester carbonyl group should be present. For aromatic esters, this peak typically appears between $1740\text{-}1715\text{ cm}^{-1}$. Conjugation with the naphthalene ring system will likely place this absorption towards the lower end of this range, around 1720 cm^{-1} .[14]
- Aromatic C=C Stretching: Multiple sharp bands of medium to strong intensity are expected in the $1600\text{-}1450\text{ cm}^{-1}$ region, indicative of the naphthalene and phenyl rings.[13]
- C-O Stretching: Two distinct C-O stretching bands are anticipated. The aryl-ester C-O stretch will produce a strong band around $1300\text{-}1200\text{ cm}^{-1}$, while the phenol C-O stretch will appear around 1200 cm^{-1} .[12]

Functional Group	Vibrational Mode	Predicted Wavenumber (cm^{-1})	Intensity
Phenolic O-H	Stretch (H-bonded)	$3500\text{-}3200$	Broad, Strong
Aromatic C-H	Stretch	$3100\text{-}3000$	Sharp, Medium
Ester C=O	Stretch	~ 1720	Sharp, Strong
Aromatic C=C	Ring Stretch	$1600\text{-}1450$	Sharp, Medium-Strong
Ester/Phenol C-O	Stretch	$1300\text{-}1150$	Strong

Table 3: Predicted characteristic IR absorption bands.

Experimental Protocol: IR Spectroscopy (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **Phenyl 1,4-dihydroxy-2-naphthoate** powder onto the ATR crystal.
- Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

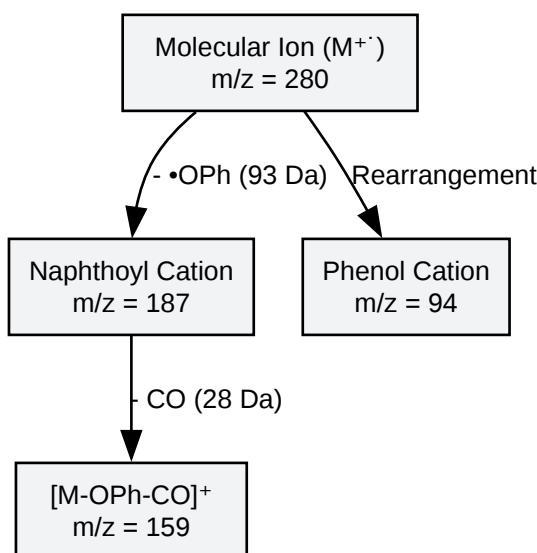
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Under electron ionization (EI), aromatic compounds like **Phenyl 1,4-dihydroxy-2-naphthoate** typically show a prominent molecular ion peak.[15][16]

- Molecular Ion ($M^{+ \cdot}$): A strong molecular ion peak is expected at $m/z = 280$, corresponding to the molecular weight of the compound ($C_{17}H_{12}O_4$).
- Key Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting cations. The ester linkage is a prime site for cleavage.
 - Loss of Phenoxy Radical: The most characteristic fragmentation for phenyl esters is the alpha-cleavage leading to the loss of a phenoxy radical ($\cdot OPh$, 93 Da). This will generate a highly stable naphthoyl cation.[17][18]
 - $m/z 187: [M - OPh]^{+}$
 - Decarbonylation: The naphthoyl cation at $m/z 187$ can subsequently lose a molecule of carbon monoxide (CO, 28 Da).

- m/z 159: $[M - OPh - CO]^+$
- Formation of Phenyl/Phenoxy Ions: Fragments corresponding to the phenyl portion may also be observed.
- m/z 94: $[PhOH]^+$ (from rearrangement and loss of the naphthoquinone ketene)
- m/z 77: $[Ph]^+$

Predicted m/z	Proposed Fragment Identity	Notes
280	$[C_{17}H_{12}O_4]^+$	Molecular Ion ($M^{+ \cdot}$)
187	$[C_{11}H_7O_3]^+$	$M - \cdot OPh$ (Loss of phenoxy radical)
159	$[C_{10}H_7O_2]^+$	m/z 187 - CO (Loss of carbon monoxide)
94	$[C_6H_6O]^+$	Phenol radical cation
77	$[C_6H_5]^+$	Phenyl cation

Table 4: Predicted key fragments in the EI mass spectrum.



[Click to download full resolution via product page](#)

Caption: Proposed primary fragmentation pathway.

Experimental Protocol: Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Method: Inject a small volume (e.g., 1 μ L) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 100°C to 280°C).
- MS Method: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-400.
- Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound to identify the molecular ion and key fragment ions.

Conclusion

The structural elucidation of **Phenyl 1,4-dihydroxy-2-naphthoate** can be confidently achieved through a combination of modern spectroscopic techniques. The predicted data provides a clear roadmap for confirmation: ^1H and ^{13}C NMR will define the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of key hydroxyl and ester functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for researchers, ensuring accurate and efficient characterization of this important naphthalenic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [biorxiv.org](https://www.biorxiv.org) [biorxiv.org]

- 2. chemscene.com [chemscene.com]
- 3. Phenyl 1,4-dihydroxy-2-naphthoate Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. compoundchem.com [compoundchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Phenyl 1,4-dihydroxy-2-naphthoate(54978-55-1) 13C NMR [m.chemicalbook.com]
- 11. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 12. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 13. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. GCMS Section 6.14 [people.whitman.edu]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Phenyl acetate | CH₃COOC₆H₅ | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Phenyl 1,4-dihydroxy-2-naphthoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584353#spectroscopic-data-nmr-ir-ms-of-phenyl-1-4-dihydroxy-2-naphthoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com